N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Description

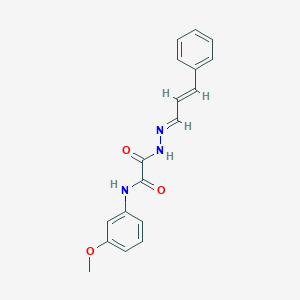

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a hydrazino-acetamide derivative characterized by a 3-methoxyphenyl group attached to the nitrogen of the acetamide core and a 3-phenyl-2-propenylidene substituent on the hydrazino moiety.

Propriétés

Numéro CAS |

765303-50-2 |

|---|---|

Formule moléculaire |

C18H17N3O3 |

Poids moléculaire |

323.3 g/mol |

Nom IUPAC |

N-(3-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |

InChI |

InChI=1S/C18H17N3O3/c1-24-16-11-5-10-15(13-16)20-17(22)18(23)21-19-12-6-9-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23)/b9-6+,19-12+ |

Clé InChI |

SECKORNUXMIDOD-YKIVCEQRSA-N |

SMILES isomérique |

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2 |

SMILES canonique |

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, hydrazine derivatives, and substituted phenyl compounds

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of hydrazone compounds, including N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide, exhibit promising anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways.

Case Study:

A study on hydrazone derivatives demonstrated that certain modifications enhance their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The structure-activity relationship (SAR) analysis revealed that the presence of methoxy groups significantly increases potency against these cell lines .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Hydrazone A | MCF-7 | 10 | Induces apoptosis via ROS generation |

| Hydrazone B | HL-60 | 5 | Inhibits cell proliferation through cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Hydrazones have been reported to exhibit activity against a range of bacteria and fungi.

Case Study:

In vitro studies showed that hydrazone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Case Study:

Research demonstrated that specific hydrazone derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for treating inflammatory diseases .

Biochemical Insights

Mécanisme D'action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing vs.

- Conjugation effects : The 4-pyridinylmethylene substituent () introduces aromatic nitrogen, which may influence redox properties or metal coordination .

Spectroscopic and Physical Properties

Notes:

Activité Biologique

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide (CAS Number: 765303-50-2) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.35 g/mol. The structure features a methoxy group, a hydrazine moiety, and an acetamide backbone, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 325.35 g/mol |

| CAS Number | 765303-50-2 |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydrazone compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .

Case Study:

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar hydrazone derivatives have been reported to show effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Research Findings:

In vitro tests have shown that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable antimicrobial properties .

The precise mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, preventing cancer cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.